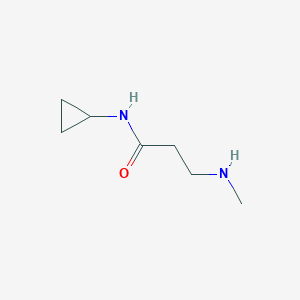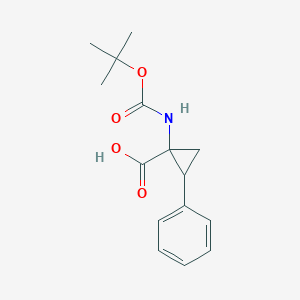
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-metil-1,3-benzotiazol-2-il)-4-(3-metilfenoxi)butanamida es un compuesto orgánico sintético que pertenece a la clase de derivados de benzotiazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(6-metil-1,3-benzotiazol-2-il)-4-(3-metilfenoxi)butanamida típicamente involucra la reacción de 6-metil-1,3-benzotiazol-2-amina con cloruro de 4-(3-metilfenoxi)butanóil en condiciones básicas. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tetrahidrofurano, y se utiliza una base como trietilamina o piridina para neutralizar el ácido clorhídrico formado durante la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y sistemas automatizados para garantizar una calidad y eficiencia consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(6-metil-1,3-benzotiazol-2-il)-4-(3-metilfenoxi)butanamida puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde el anillo de benzotiazol o la porción de butanamida se pueden sustituir con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter seco o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas, tioles o haluros en presencia de un catalizador adecuado o en condiciones básicas.
Productos principales formados
Oxidación: Derivados oxidados del anillo de benzotiazol o de la porción de butanamida.
Reducción: Formas reducidas del compuesto, como aminas o alcoholes.
Sustitución: Derivados de benzotiazol sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Se investiga su potencial como agente antimicrobiano, antifúngico y anticancerígeno.
Medicina: Se explora su potencial efecto terapéutico en el tratamiento de diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(6-metil-1,3-benzotiazol-2-il)-4-(3-metilfenoxi)butanamida involucra su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad y conduciendo al efecto biológico deseado. Por ejemplo, puede inhibir el crecimiento de las células cancerosas interfiriendo con la división celular o induciendo la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- N-(6-metil-1,3-benzotiazol-2-il)-2-(3-metilfenoxi)acetamida
- 2-amino-3-metil-N-(6-metil-1,3-benzotiazol-2-il)butanamida
Singularidad
N-(6-metil-1,3-benzotiazol-2-il)-4-(3-metilfenoxi)butanamida es única debido a sus características estructurales específicas, que confieren distintas actividades biológicas y propiedades químicas. En comparación con compuestos similares, puede exhibir una mayor potencia, selectividad o estabilidad, lo que lo convierte en un candidato valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C19H20N2O2S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H20N2O2S/c1-13-5-3-6-15(11-13)23-10-4-7-18(22)21-19-20-16-9-8-14(2)12-17(16)24-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22) |
Clave InChI |
VPPBAKAYHQUHPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
![1-[2-(3,5-dimethylphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12122637.png)


![2-amino-N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122665.png)
![3-{[(Pyridin-3-yl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12122668.png)
![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)




